molecular formula C10H14O5 B14482281 Dimethyl 2-oxocyclohexane-1,4-dicarboxylate CAS No. 64158-43-6

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate

Cat. No.: B14482281
CAS No.: 64158-43-6
M. Wt: 214.21 g/mol
InChI Key: RQFWYVUBCLNHGG-UHFFFAOYSA-N
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Description

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclohexane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclohexane-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: 2,4-dicarboxycyclohexane derivatives.

    Reduction: 2-hydroxycyclohexane-1,4-dicarboxylate derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl 2-oxocyclohexane-1,4-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of various adducts.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl cyclohexane-1,4-dicarboxylate
  • Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
  • Dimethyl 2-oxocyclohexane-1,3-dicarboxylate

Uniqueness

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted synthetic applications and research.

Properties

CAS No.

64158-43-6

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 2-oxocyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h6-7H,3-5H2,1-2H3

InChI Key

RQFWYVUBCLNHGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C(=O)C1)C(=O)OC

Origin of Product

United States

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